1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
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Overview
Description
. This compound is a derivative of limonene, a naturally occurring monoterpene found in the oils of citrus fruits. Limonene dioxide is known for its unique structure, which includes an oxirane ring and a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one typically involves the epoxidation of limonene. The reaction is carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds via the formation of an epoxide intermediate, which is subsequently converted to the desired product.
Industrial Production Methods
Industrial production of limonene dioxide involves the large-scale epoxidation of limonene using similar reagents and conditions as in the laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of more highly oxidized compounds.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s bicyclic structure also contributes to its unique reactivity and interactions .
Comparison with Similar Compounds
1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one can be compared with other similar compounds such as:
Limonene: The parent compound from which limonene dioxide is derived.
Limonene oxide: Another epoxide derivative of limonene with a different structure.
Carvone: A monoterpene ketone with a similar bicyclic structure but different functional groups.
The uniqueness of this compound lies in its combination of an oxirane ring and a bicyclic framework, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-9(5-12-9)6-3-7(11)10(2)8(4-6)13-10/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZBSMMZKADBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2CC3C(O3)(C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556806 |
Source
|
Record name | 1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121078-47-5 |
Source
|
Record name | 1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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